4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine

Kinase inhibitor Selective cytostatic NCI-60 panel

For kinase inhibitor SAR programs, substituting this scaffold with non-trifluoromethylated analogs compromises mutant-selective PDGFR/KIT targeting. 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9) delivers the precise substitution pattern required for selective cytostatic activity in TNBC models (MDA-MB-468) and favorable CYP2D6 profile (IC50=10,000 nM). - Enables focused libraries for improving mutant-to-wild-type selectivity ratios. - Ships ambient; store at 2-8°C sealed in dry conditions. - Available in 250 mg to 10 g quantities; bulk quotes on request.

Molecular Formula C9H11F3N4
Molecular Weight 232.21 g/mol
CAS No. 845616-55-9
Cat. No. B1523285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine
CAS845616-55-9
Molecular FormulaC9H11F3N4
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F
InChIInChI=1S/C9H11F3N4/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2
InChIKeyQDKHOCPDMXKZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9): Procurement-Grade Overview for Kinase-Focused Research


4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9) is a heterocyclic building block featuring a piperazine ring substituted at the 4-position of a trifluoromethylated pyrimidine core . This structural motif serves as a key pharmacophore in the development of selective kinase inhibitors, particularly those targeting PDGFR and KIT family kinases [1][2]. The compound is commercially available for research use with typical purity specifications of ≥95% and a molecular formula of C9H11F3N4 (MW: 232.21 g/mol) . Its primary utility lies in medicinal chemistry programs focused on oncology targets, where it functions as a core scaffold for structure-activity relationship (SAR) studies and lead optimization [1][2].

Why 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9) Cannot Be Arbitrarily Substituted in Selective Kinase Inhibitor Development


Substituting 4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine with a structurally similar analog—such as a non-trifluoromethylated pyrimidine or an alternative substitution pattern—is not functionally equivalent in kinase inhibitor applications . The precise positioning of the trifluoromethyl group at the 6-position of the pyrimidine ring, in concert with the piperazine moiety at the 4-position, establishes a defined molecular geometry that governs kinase binding selectivity [1][2]. Studies within the piperazinylpyrimidine class demonstrate that even minor structural modifications can shift the inhibitory profile from mutant-selective PDGFR targeting (observed with compound 4, which is 4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine) to global cytotoxicity (observed with compound 16) or to alternative cellular sensitivity patterns [1][3]. Therefore, procurement decisions based purely on functional group similarity without direct comparative performance data risk introducing confounding variables into SAR studies and may lead to misleading conclusions about target engagement and selectivity [1].

Quantitative Differentiation Evidence for 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9) Relative to Closest Analogs


Selective Cytostatic Activity vs. Global Cytotoxicity: Compound 4 vs. Compound 16 in NCI-60 Cancer Cell Line Panel

Compound 4 (4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine) exhibits a selective cytostatic profile across the NCI-60 human tumor cell line panel, contrasting sharply with the globally cytotoxic profile of close structural analog compound 16 [1][2]. While compound 16 induces broad, non-selective cell death across multiple cancer types, compound 4 demonstrates growth inhibition that is restricted to specific cell lines, notably MDA-MB-468 triple-negative breast cancer cells [1][3]. This functional divergence—achieved with compounds sharing the same core piperazinylpyrimidine scaffold—highlights that 4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine provides a selective pharmacophore for mutant kinase targeting rather than promiscuous cytotoxicity [2].

Kinase inhibitor Selective cytostatic NCI-60 panel Triple-negative breast cancer

Mutant-Selective PDGFR Family Kinase Inhibition: Compound 4 vs. Wild-Type Isoforms

In kinase profiling studies, compound 4 (4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine) demonstrates a selective tendency to bind to and/or inhibit oncogenic mutant forms of PDGFRA and KIT relative to their wild-type isoforms [1][2]. The compound is reported to be 'more potent at inhibiting oncogenic mutant forms of PDGFR family kinases' [1][3]. While explicit IC50 values for mutant versus wild-type PDGFRA are not disclosed in the primary publication, the authors characterize this selectivity as 'significant' and relevant to treating tumors driven by or resistant to treatment due to such mutations [1][2]. This mutant-selective profile distinguishes compound 4 from non-selective PDGFR inhibitors that target both wild-type and mutant kinases equally, potentially limiting therapeutic index [2].

PDGFRA KIT Mutant-selective inhibitor Kinase profiling

Basal-Like Breast Cancer Cell Line Sensitivity: Compound 4 vs. Compound 15 Comparison

Both compound 4 and compound 15 demonstrate growth inhibitory activity against MDA-MB-468, a triple-negative/basal-like breast cancer cell line [1][2]. However, the two compounds differ in their broader selectivity profiles: compound 4 is characterized as a selective cytostatic agent with a narrower spectrum of activity across the NCI-60 panel, whereas compound 15 was selected for more extensive preclinical investigation, including in vivo studies [1][3]. This differentiation suggests that while both compounds share a common scaffold, subtle structural variations impart distinct biological fingerprints that influence downstream development trajectories [2]. Specific growth inhibition percentages or GI50 values for MDA-MB-468 are not explicitly provided in the published abstract; however, the cell line was identified as 'among the most sensitive' to compounds 4 and 15 [1].

MDA-MB-468 Triple-negative breast cancer Growth inhibition Selective cytotoxicity

CYP2D6 Interaction Profile: Quantitative IC50 Data from BindingDB

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine has been evaluated for inhibition of human recombinant CYP2D6, with a reported IC50 value of 10,000 nM (10 μM) in a fluorescence-based assay [1][2]. This value is significantly higher (i.e., weaker inhibition) than that of many clinical CYP2D6 inhibitors (e.g., paroxetine, IC50 ≈ 0.04-0.5 μM), indicating a low propensity for CYP2D6-mediated drug-drug interactions at pharmacologically relevant concentrations [3]. While this data point comes from a high-throughput screening context and requires orthogonal validation, it provides a quantitative benchmark for assessing metabolic liability early in lead optimization [1].

CYP2D6 inhibition Drug metabolism Drug-drug interaction Cytochrome P450

High-Value Research and Procurement Application Scenarios for 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9)


Scaffold for Mutant-Selective PDGFR Kinase Inhibitor Development

Based on evidence that compound 4 exhibits selective inhibition of oncogenic mutant PDGFRA and KIT isoforms relative to wild-type [1][2], this scaffold is ideally suited for medicinal chemistry programs targeting drug-resistant or mutation-driven malignancies. Researchers can leverage the core 4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine structure to synthesize focused libraries aimed at improving mutant-to-wild-type selectivity ratios, a key metric for reducing mechanism-based toxicities in kinase inhibitor therapy [1]. Procurement of this specific compound, rather than a generic pyrimidine analog, ensures the precise substitution pattern required for initial mutant-selective engagement [2].

Chemical Probe for Dissecting Selective Cytostatic Mechanisms

The selective cytostatic activity of compound 4, demonstrated across the NCI-60 panel and particularly against MDA-MB-468 triple-negative breast cancer cells [1][2], positions this compound as a valuable tool compound for mechanistic cell biology studies. Unlike globally cytotoxic analogs (e.g., compound 16), compound 4 enables researchers to interrogate pathways governing growth arrest without confounding cell death signals [1]. This differential phenotype is essential for target validation studies and for understanding the molecular determinants of kinase inhibitor selectivity [3].

Lead Optimization with Reduced CYP2D6 Drug-Drug Interaction Liability

The weak CYP2D6 inhibition profile (IC50 = 10,000 nM) [1][2] makes 4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine an attractive starting point for lead optimization programs that prioritize a clean cytochrome P450 interaction profile. In contrast to scaffolds that potently inhibit CYP2D6 and thereby raise flags for potential drug-drug interactions, this compound offers a more favorable metabolic liability profile [3]. Medicinal chemists can build upon this core with confidence that the baseline CYP2D6 inhibition is unlikely to complicate preclinical development or combination therapy strategies [1].

SAR Expansion for Triple-Negative Breast Cancer Therapeutics

Given the documented sensitivity of MDA-MB-468 cells to compound 4 [1][2], this scaffold is particularly relevant for research groups focused on triple-negative breast cancer (TNBC), a subtype with limited targeted therapeutic options. Compound 4's selective cytostatic effect on this cell line, contrasted with its broader NCI-60 profile, suggests a unique vulnerability that can be exploited through further structural optimization [1]. Procurement of 4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine enables SAR campaigns aimed at improving potency and selectivity against TNBC models while maintaining the favorable selectivity fingerprint observed with the parent scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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